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molecular formula C5H10O2 B153257 Ethyl propionate CAS No. 105-37-3

Ethyl propionate

Cat. No. B153257
M. Wt: 102.13 g/mol
InChI Key: FKRCODPIKNYEAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04328379

Procedure details

Absolute ethanol (78.43 g.) and cobaltous trifluoroacetate tetrahydrate (4.30 g.) were charged to a 300 ml. autoclave system as described in Examples 3-7. The autoclave was pressurized to 3000 psig with a 1:1 mole ratio mixture of hydrogen and carbon monoxide at room temperature and then heated to 190° C. At 190° C. the pressure was brought to 5000 psigg with the same gas mixture and the reaction was carried out under these conditions for four hours. After cooling to room temperature the mixture was vented and the liquid product mixture removed from the autoclave. A total weight of 86.79 g. of product was obtained or a yield of 82.49 g. of volatiles. The volatile product mixture was analyzed via gas chromatography using the procedure described in Examples 3-7. The run had an ethanol conversion of 14% and produced water (6.1 g.), propionaldehyde (0.7 g.), n-propanol (3.7 g.), ethyl propionate (0.1 g.) and a total weight of unknown compounds (3.6 g.).
Quantity
78.43 g
Type
reactant
Reaction Step One
[Compound]
Name
cobaltous trifluoroacetate tetrahydrate
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6.1 g
Type
reactant
Reaction Step Four
Quantity
3.7 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:3])[CH3:2].[H][H].[C]=O.O.[CH2:9]([OH:12])[CH2:10][CH3:11]>>[CH:9](=[O:12])[CH2:10][CH3:11].[C:9]([O:3][CH2:1][CH3:2])(=[O:12])[CH2:10][CH3:11] |^3:5|

Inputs

Step One
Name
Quantity
78.43 g
Type
reactant
Smiles
C(C)O
Name
cobaltous trifluoroacetate tetrahydrate
Quantity
4.3 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
6.1 g
Type
reactant
Smiles
O
Name
Quantity
3.7 g
Type
reactant
Smiles
C(CC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At 190° C.
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the mixture
CUSTOM
Type
CUSTOM
Details
the liquid product mixture removed from the autoclave
CUSTOM
Type
CUSTOM
Details
of product was obtained

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
Name
Type
product
Smiles
C(CC)(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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